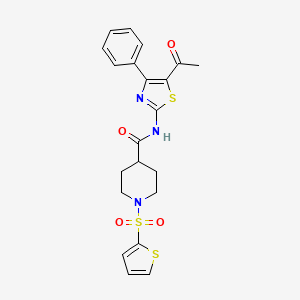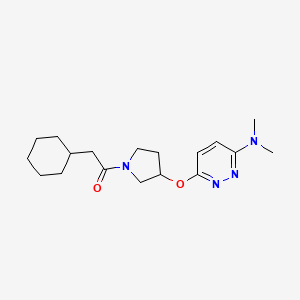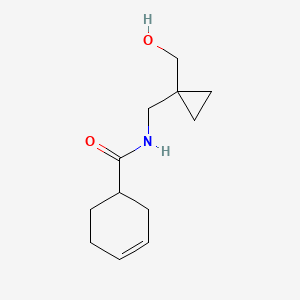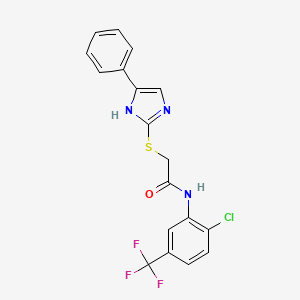![molecular formula C15H16Cl2N4O2S B2798214 2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034364-35-5](/img/structure/B2798214.png)
2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups including a benzenesulfonamide, a dichloromethyl group, and an imidazopyrazole group. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The dichloromethyl group and the imidazopyrazole group are likely to influence the electronic properties of the molecule, which could have implications for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance the water solubility of the compound, while the dichloromethyl group could increase its lipophilicity .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds, such as the one , have been reported to show potent antimicrobial activity . They can be used in the development of new drugs to treat various infectious diseases .
Antitubercular Activity
Some imidazole derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis strain . This suggests that your compound could potentially be used in the treatment of tuberculosis .
Anti-inflammatory and Analgesic Activities
Imidazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that your compound could potentially be used in the treatment of inflammation and pain .
Anticancer Activity
Imidazole derivatives have shown anticancer activity . They have been used in the treatment of various types of cancer, including myeloid leukemia, breast cancer, and Hodgkin’s disease .
Antifungal Activity
Imidazole derivatives have been reported to exhibit antifungal activity . This suggests that your compound could potentially be used in the treatment of fungal infections .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity . This suggests that your compound could potentially be used in the treatment of diabetes .
Antihypertensive Activity
Imidazole derivatives have been reported to exhibit antihypertensive activity . This suggests that your compound could potentially be used in the treatment of hypertension .
Antiulcer Activity
Imidazole derivatives have been reported to exhibit antiulcer activity . This suggests that your compound could potentially be used in the treatment of ulcers .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities .
Mode of Action
Imidazole-containing compounds, which share a similar structure, have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including analgesic and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c1-10-7-14(13(17)9-12(10)16)24(22,23)18-3-4-20-5-6-21-15(20)8-11(2)19-21/h5-9,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYZVJBUMOOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)




![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)